Ethyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a dihydropyridine ring, a thiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl cyanoacetate, thiophene-2-carboxaldehyde, and various catalysts and solvents .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting the cyano group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Ethyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyridine derivatives and thiophene-containing molecules. Examples include:
- Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate
- Ethyl (2-ethoxy-2-oxoethyl)sulfanylacetate .
Uniqueness
Ethyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C23H22N2O4S2 |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
ethyl 5-cyano-6-(2-ethoxy-2-oxoethyl)sulfanyl-2-phenyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C23H22N2O4S2/c1-3-28-18(26)14-31-22-16(13-24)19(17-11-8-12-30-17)20(23(27)29-4-2)21(25-22)15-9-6-5-7-10-15/h5-12,19,25H,3-4,14H2,1-2H3 |
InChI Key |
YEHRWNFILDIETB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=C(C(C(=C(N1)C2=CC=CC=C2)C(=O)OCC)C3=CC=CS3)C#N |
Origin of Product |
United States |
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